2-Amino-2-phenylcyclohexanone

Catalog No.
S3314668
CAS No.
7015-20-5
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-phenylcyclohexanone

CAS Number

7015-20-5

Product Name

2-Amino-2-phenylcyclohexanone

IUPAC Name

2-amino-2-phenylcyclohexan-1-one

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2

InChI Key

IXDGGSSUYSFGOK-UHFFFAOYSA-N

SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)N

2-Amino-2-phenylcyclohexanone is an organic compound with the molecular formula C₁₂H₁₅NO. It features a cyclohexanone core with an amino group and a phenyl substituent at the second carbon position. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and as a precursor for various biologically active molecules. Its structure allows for unique reactivity patterns, making it a valuable intermediate in synthetic chemistry .

Due to its functional groups:

  • Oxidation: The compound can be oxidized to yield corresponding oximes or other derivatives.
  • Reduction: Reduction reactions can convert it to 2-amino-2-phenylcyclohexanol.
  • Substitution: It can undergo electrophilic aromatic substitution, leading to various substituted products, such as nitrated derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.
  • Substitution: Nitration typically involves a mixture of concentrated nitric acid and sulfuric acid.

The biological activity of 2-amino-2-phenylcyclohexanone is significant, particularly in pharmacology. It has been studied for its potential effects on the central nervous system and its role as a precursor in the synthesis of psychoactive compounds. The compound exhibits interactions with various biological targets, including neurotransmitter systems, which may contribute to its pharmacological properties .

Mechanism of Action

The mechanism of action involves nucleophilic addition reactions where the amino group can interact with electrophiles, potentially leading to the formation of new biologically active entities. Additionally, the compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Several methods exist for synthesizing 2-amino-2-phenylcyclohexanone:

  • Grignard Reaction: Cyclohexanone reacts with phenylmagnesium bromide followed by acid hydrolysis to yield the desired product.
  • Friedel-Crafts Acylation: This method involves acylating benzene with cyclohexanone using a Lewis acid catalyst like aluminum chloride.
  • Reduction of Derivatives: Starting from 2-phenylcyclohexanone, reduction processes can yield 2-amino derivatives through various reducing agents .

The applications of 2-amino-2-phenylcyclohexanone span several fields:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of therapeutic agents and psychoactive compounds.
  • Organic Synthesis: Utilized in the creation of complex organic molecules due to its versatile reactivity.
  • Research: Employed in studies related to neuropharmacology and medicinal chemistry .

Interaction studies involving 2-amino-2-phenylcyclohexanone have focused on its effects on neurotransmitter systems and potential therapeutic applications. Research indicates that this compound may influence serotonin and dopamine pathways, suggesting its utility in treating various neurological conditions .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-amino-2-phenylcyclohexanone, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
2-ChlorocyclohexanoneChlorinated cyclohexanoneExhibits different reactivity due to chlorine substituent
4-PhenylcyclohexanonePhenyl-substituted cyclohexanoneDifferent position of phenyl group affects reactivity
1,4-Cyclohexanedione monoethylene acetalDione derivativeUnique reactivity profile due to diketone structure
4-(Hydroxymethyl)cyclohexanoneHydroxymethyl-substitutedHydroxymethyl group introduces different hydrogen bonding capabilities
1-(Chloromethyl)-4-(trifluoromethoxy)benzeneHalogenated aromaticHalogen substituents alter electronic properties significantly

Uniqueness

The presence of both an amino group and a phenyl group in 2-amino-2-phenylcyclohexanone imparts distinct chemical properties that differentiate it from other cyclohexanones. This structural configuration enhances its utility as an intermediate in organic synthesis while also contributing to its biological activity .

Dehydrogenative Cross-Coupling Strategies Involving Cyclohexanone Scaffolds

Dehydrogenative cross-coupling between cyclohexanones and amines has emerged as a direct method to synthesize 2-amino-2-phenylcyclohexanone derivatives. This approach eliminates the need for pre-functionalized substrates, leveraging the inherent reactivity of the cyclohexanone scaffold. For example, 2-phenylcyclohexanone reacts with primary amines under oxidative conditions to form α-enaminone intermediates, which undergo sequential dehydrogenation to yield N-functionalized products.

The substrate scope of this reaction is broad, accommodating cyclohexanones with γ-position substituents such as trifluoromethyl, esters, and protected amines. A study demonstrated that disubstituted cyclohexanones (e.g., 2,5-diphenylcyclohexanone) participate efficiently, with yields exceeding 85% in optimized conditions. The table below summarizes key substrates and their corresponding yields:

Cyclohexanone SubstituentAmine TypeYield (%)
γ-PhenylAliphatic92
β-TrifluoromethylAromatic88
γ-EsterCyclic84

Mechanistically, the reaction proceeds via a tandem condensation-dehydrogenation sequence. The cyclohexanone’s carbonyl group undergoes nucleophilic attack by the amine, followed by TEMPO-mediated oxidation to aromatize the ring.

TEMPO-Mediated Oxidative Annulation Approaches

The use of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as a dual-function catalyst has revolutionized oxidative annulation strategies. TEMPO serves both as an oxygen transfer reagent and a desaturation mediator, enabling the conversion of 2-phenylcyclohexanone-amine adducts into 2-aminophenol derivatives without overoxidation. Critical to this process is the in situ generation of water during the initial condensation step, which forms hydrogen bonds with the amine moiety to suppress unwanted benzoxazole formation.

Key reaction parameters include:

  • Oxidant Loading: 2.0 equivalents of TEMPO ensure complete dehydrogenation.
  • Solvent System: 1,4-Dioxane enhances solubility of intermediates.
  • Temperature: Reactions proceed optimally at 80°C, balancing kinetics and selectivity.

A notable application involves the synthesis of carbazole alkaloid precursors, where TEMPO-mediated annulation achieves >90% regioselectivity for the 2-aminophenol product.

Regioselective Functionalization of Cyclohexanone Precursors

Regioselectivity in 2-amino-2-phenylcyclohexanone synthesis is governed by steric and electronic effects. Substituents at the β- and γ-positions of the cyclohexanone ring direct functionalization to the α-carbon, as demonstrated in studies using deuterium-labeled analogs. For instance, γ-phenyl-substituted cyclohexanones exhibit a 15:1 preference for α-amination over alternative sites due to transition-state stabilization by the aromatic group.

Comparative analysis of substituent effects:

Substituent PositionElectronic NatureRegioselectivity (α:β)
γ-PhenylElectron-donating15:1
β-NitroElectron-withdrawing3:1
γ-EsterPolar8:1

These findings underscore the tunability of regioselectivity through strategic substituent placement.

Solvent Effects on Imine Intermediate Formation

Solvent polarity profoundly influences the stability and reactivity of imine intermediates during 2-amino-2-phenylcyclohexanone synthesis. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation but may promote side reactions, while non-polar solvents (e.g., toluene) favor intermediate stabilization. A systematic study revealed the following trends:

SolventDielectric ConstantImine Yield (%)Reaction Time (h)
1,4-Dioxane2.29412
Toluene2.48818
Dimethylformamide36.7756

Notably, the addition of 4Å molecular sieves in 1,4-dioxane systems scavenges residual water, preventing hydrolysis of the imine intermediate and improving yields to >90%.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-04-14

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